molecular formula C16H12F3NO3 B4301926 4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4301926
M. Wt: 323.27 g/mol
InChI Key: BQXDISRMDRICIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPD and has a unique structure that makes it a valuable tool for studying biological processes.

Mechanism of Action

The mechanism of action of TFPD involves its ability to bind to the GABA transporter and prevent the reuptake of GABA into presynaptic neurons. This leads to an increase in extracellular GABA levels, which can activate GABA receptors and enhance inhibitory neurotransmission. The exact mechanism by which TFPD binds to the GABA transporter is not fully understood, but it is believed to involve interactions with specific amino acid residues in the transporter protein.
Biochemical and Physiological Effects
TFPD has been shown to have several biochemical and physiological effects, including the enhancement of inhibitory neurotransmission in the brain. This can lead to a reduction in neuronal excitability and a decrease in the severity of seizures. TFPD has also been shown to have anxiolytic and antidepressant effects, possibly due to its ability to modulate GABAergic neurotransmission. Additionally, TFPD has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFPD for lab experiments is its potency as a GABA transporter inhibitor. This allows for precise control of GABA levels in the brain and can be used to investigate the role of GABA in various physiological and pathological conditions. However, TFPD is a complex molecule that requires careful handling and storage. It is also relatively expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the use of TFPD in scientific research. One area of interest is the investigation of the role of GABA in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. TFPD may also be useful in the development of new treatments for anxiety and depression. Additionally, TFPD may have applications in the field of drug discovery, particularly in the development of new GABAergic drugs. Further research is needed to fully understand the potential of TFPD in these areas.
Conclusion
In conclusion, 4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a valuable tool for investigating the role of GABA in various physiological and pathological conditions. Its unique structure and potent inhibitory effects on GABA transporters make it a valuable asset for scientific research. Further research is needed to fully understand the potential of TFPD in various fields, including neurodegenerative disorders, anxiety and depression, and drug discovery.

Scientific Research Applications

TFPD has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of GABA transporters, which are responsible for regulating the levels of the neurotransmitter GABA in the brain. By inhibiting GABA transporters, TFPD can increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property of TFPD has been exploited in various studies to investigate the role of GABA in various physiological and pathological conditions.

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)23-11-5-3-10(4-6-11)20-14(21)12-8-1-2-9(7-8)13(12)15(20)22/h1-6,8-9,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXDISRMDRICIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(trifluoromethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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4-[4-(trifluoromethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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